molecular formula C22H24N4O4S B11036707 Ethyl {2-[2-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-1,3-thiazol-4-YL}acetate

Ethyl {2-[2-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-1,3-thiazol-4-YL}acetate

Cat. No.: B11036707
M. Wt: 440.5 g/mol
InChI Key: DQSWJBCJHUARKH-UHFFFAOYSA-N
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Description

    Ethyl {2-[2-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-1,3-thiazol-4-YL}acetate: is a complex organic compound with a unique structure.

  • It contains a thiazole ring, a quinoline ring, and an acetate functional group.
  • The compound’s systematic name can be quite a mouthful, but it reflects its intricate molecular arrangement.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Unfortunately, detailed information about its mechanism of action is scarce.
    • Investigating potential targets (enzymes, receptors, etc.) and pathways would require experimental studies.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C22H24N4O4S

    Molecular Weight

    440.5 g/mol

    IUPAC Name

    ethyl 2-[2-[(2-hydroxy-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)diazenyl]-1,3-thiazol-4-yl]acetate

    InChI

    InChI=1S/C22H24N4O4S/c1-6-30-17(27)7-13-11-31-21(23-13)25-24-18-16-9-14(29-5)8-15-12(2)10-22(3,4)26(19(15)16)20(18)28/h8-11,28H,6-7H2,1-5H3

    InChI Key

    DQSWJBCJHUARKH-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)CC1=CSC(=N1)N=NC2=C(N3C4=C2C=C(C=C4C(=CC3(C)C)C)OC)O

    Origin of Product

    United States

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